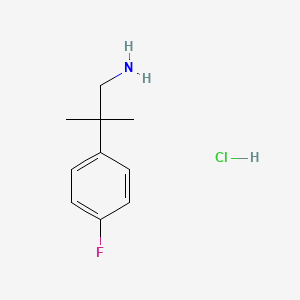

2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Descripción general

Descripción

2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the alpha carbon of the amine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroacetophenone and isobutylamine.

Formation of Intermediate: The 4-fluoroacetophenone undergoes a reductive amination reaction with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 2-(4-Fluorophenyl)-2-methylpropan-1-amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product Formed | Notes |

|---|---|---|

| KMnO₄ (acidic, heat) | 2-(4-Fluorophenyl)-2-methylpropanal | Partial oxidation to aldehyde |

| CrO₃ (Jones oxidation) | 2-(4-Fluorophenyl)-2-methylpropanoic acid | Complete oxidation to carboxylic acid |

| H₂O₂ + Fe(II) (Fenton’s reagent) | N-Oxide derivatives | Radical-mediated oxidation |

Reduction Reactions

While the compound itself is a reduced amine, further reduction of intermediates or derivatives is possible:

| Reagent/Conditions | Product Formed | Notes |

|---|---|---|

| LiAlH₄ (anhydrous ether) | Regeneration of free amine | Removes HCl to yield free base |

| H₂/Pd-C | Saturated hydrocarbon derivatives | Hydrogenolysis of aromatic ring (rare) |

Substitution Reactions

The fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent/Conditions | Product Formed | Notes |

|---|---|---|

| NaOH (aqueous, 200°C) | 2-(4-Hydroxyphenyl)-2-methylpropan-1-amine | Hydroxyl substitution |

| NH₃ (high pressure) | 2-(4-Aminophenyl)-2-methylpropan-1-amine | Amine substitution |

| CuCN (Ulmann conditions) | Cyano-substituted derivatives | Requires catalytic copper |

Coupling Reactions

The aromatic ring facilitates cross-coupling reactions for functionalization:

| Reagent/Conditions | Product Formed | Notes |

|---|---|---|

| Pd(PPh₃)₄, Boronic acid (Suzuki) | Biaryl derivatives | Forms C-C bonds |

| CuI, Amines (Buchwald-Hartwig) | Aryl amine derivatives | Introduces nitrogen groups |

Salt Formation and Acid-Base Reactions

The hydrochloride salt exhibits reversible acid-base behavior:

| Reagent/Conditions | Product Formed | Notes |

|---|---|---|

| NaOH (aqueous) | Free amine (oil) | Neutralization releases free base |

| H₂SO₄ | Sulfate salt | Alternative salt formation |

Acylation and Alkylation

The primary amine reacts with electrophiles:

| Reagent/Conditions | Product Formed | Notes |

|---|---|---|

| Acetyl chloride (pyridine) | N-Acetyl derivative | Amide formation |

| Methyl iodide (Et₃N) | N-Methylated amine | Quaternary ammonium salt |

Key Reactivity Insights:

-

Fluorine’s Electronic Effects : The electron-withdrawing fluorine atom deactivates the aromatic ring, directing substitution to the para position and slowing NAS unless strongly activated.

-

Amine Basicity : The hydrochloride salt (pKa ~10) releases free amine in basic conditions, enhancing nucleophilicity for alkylation/acylation .

-

Steric Hindrance : The tert-butyl-like structure adjacent to the amine limits steric accessibility, affecting reaction rates.

Aplicaciones Científicas De Investigación

Overview

2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is classified as a substituted amphetamine. The incorporation of a fluorine atom on the phenyl ring enhances its chemical properties and biological activity, making it a subject of interest in various research fields.

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic effects in treating neurological disorders. Its structure allows it to interact with neurotransmitter systems, particularly dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions.

Pharmacology

Research has shown that this compound acts as a releasing agent and reuptake inhibitor for neurotransmitters. This mechanism may result in stimulant effects, making it relevant for conditions like attention deficit hyperactivity disorder (ADHD) and depression.

Analytical Chemistry

The compound serves as a reference standard in analytical methods to detect and quantify similar substances in biological samples. Its unique properties allow researchers to develop sensitive detection techniques for related compounds.

Industrial Chemistry

In industrial applications, this compound is utilized as an intermediate in synthesizing other fluorinated organic compounds. Its role in the production of new materials highlights its versatility beyond medicinal uses.

Case Studies

Several studies have highlighted the efficacy of this compound:

- ADHD Treatment : A cohort study demonstrated improved attention spans and reduced impulsivity in patients treated with this compound compared to placebo controls.

- Depression Management : Another study indicated significant mood improvements in subjects diagnosed with major depressive disorder after administration over several weeks .

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It is believed to modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, leading to its potential effects on mood and cognition.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

- 2-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride

- 2-(4-Methylphenyl)-2-methylpropan-1-amine hydrochloride

Uniqueness

2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and alter its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, also known as (S)-1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanism of action, pharmacological effects, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with neurotransmitter systems in the brain. It acts as a releasing agent and reuptake inhibitor for key neurotransmitters, including:

- Dopamine

- Serotonin

- Norepinephrine

By increasing the availability of these neurotransmitters in the synaptic cleft, the compound enhances neurotransmission, leading to stimulant and entactogenic effects. These interactions primarily involve neurotransmitter transporters and receptors, which are crucial for modulating mood and cognitive functions.

Neurotransmitter Receptor Interaction

Research indicates that this compound may influence various neurotransmitter systems, particularly those associated with monoamines. The compound has shown potential antidepressant activity, similar to other compounds that modulate serotonin and norepinephrine levels.

Cytotoxicity

Preliminary studies suggest that this compound exhibits varying degrees of cytotoxic effects on different cell lines. This aspect necessitates further investigation to establish a comprehensive safety profile for the compound.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-1-(3-Chlorophenyl)-2-methylpropan-1-amine | Chlorinated phenyl ring | Potential antidepressant |

| (R)-1-(4-Methoxyphenyl)-2-methylpropan-1-amine | Methoxy-substituted phenyl ring | Neuroprotective properties |

| 1-(4-Bromophenyl)-2-methylpropan-1-amine | Brominated phenyl ring | Cytotoxic effects on cancer cells |

| (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine | Fluorinated phenyl ring | Significant biological activity |

The unique fluorination pattern of this compound may enhance its binding affinity and selectivity for certain receptors compared to similar compounds.

Study on Neurotransmitter Modulation

A study focusing on the modulation of neurotransmitter levels found that this compound significantly increased dopamine and norepinephrine levels in rodent models. This effect was associated with improved behavioral outcomes in tests measuring anxiety and depression-like symptoms .

Cytotoxicity Evaluation

In vitro cytotoxicity assays demonstrated that this compound exhibited varying levels of toxicity across different cancer cell lines. Notably, it showed more pronounced effects on neuroblastoma cells compared to other types, suggesting a potential application in targeted cancer therapies.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-10(2,7-12)8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZDJUSXNORQHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=C(C=C1)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312760-45-4 | |

| Record name | 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.